8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid
Description
Properties
Molecular Formula |
C15H13ClN6O3 |
|---|---|
Molecular Weight |
360.75 g/mol |
IUPAC Name |
8-chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H13ClN6O3/c16-9-7-10(14(23)24)18-12-11(9)19-15(22-2-1-17-8-22)20-13(12)21-3-5-25-6-4-21/h1-2,7-8H,3-6H2,(H,23,24) |
InChI Key |
NOXPONFXBGSNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3Cl)C(=O)O)N4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Thionyl Chloride Activation
One method involves the activation of 1H-imidazole-4-carboxylic acid using thionyl chloride. The procedure is as follows:
Reagents : 1H-imidazole-4-carboxylic acid (575 mg), thionyl chloride (25 mL).
Conditions : The mixture is heated under reflux for 72 hours.
Outcome : The reaction yields a yellow powder (800 mg) with a remarkable yield of 94%. This intermediate can be further processed to obtain the target compound.
Coupling Reaction with Benzotriazole Derivatives
Another effective route is through a coupling reaction involving benzotriazole derivatives:
Reagents : Intermediate 54 (0.041 g), imidazole-4-carboxylic acid (0.012 g), and benzotriazole derivative (0.053 g).
Solvent : N,N-Dimethylformamide (3 mL).
Conditions : Stirred under nitrogen at room temperature for 18 hours.
Outcome : After purification, the desired compound is obtained as a yellow solid with a yield of 73%.
EDC Coupling Method
The use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with triethylamine presents another viable method:
Reagents : Imidazole-4-carboxylic acid (29 mg), EDC (47 mg), and triethylamine.
Conditions : The reaction is performed in dimethylformamide at room temperature for 15 hours.
Outcome : The main product is isolated via preparative HPLC/MS, yielding 82% of the target compound.
Comparative Summary of Preparation Methods
| Method | Reagents Used | Yield (%) | Key Conditions |
|---|---|---|---|
| Thionyl Chloride Activation | 1H-imidazole-4-carboxylic acid, thionyl chloride | 94 | Reflux for 72 hours |
| Benzotriazole Coupling | Intermediate 54, imidazole-4-carboxylic acid, benzotriazole derivative | 73 | Room temperature for 18 hours |
| EDC Coupling | Imidazole-4-carboxylic acid, EDC, triethylamine | 82 | Room temperature for 15 hours |
Notes
The choice of preparation method may depend on the availability of reagents, desired purity levels, and specific application requirements in medicinal chemistry research. Further studies could explore optimizing these methods to enhance yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole moiety, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine group can enhance the compound’s solubility and bioavailability, while the pyridopyrimidine core can interact with nucleic acids and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other pyrimidine derivatives allow for comparative analysis of substituent effects on bioactivity, solubility, and target selectivity. Below is a detailed comparison:
Structural and Functional Comparison
Key Structural Determinants of Activity
- Morpholine Substituent : Enhances solubility and pharmacokinetics; common in kinase inhibitors (e.g., PI3K inhibitors) .
- Imidazole vs. Indole : Imidazole may improve hydrogen bonding with targets (e.g., ATP-binding pockets), while indole could enhance π-π stacking in hydrophobic pockets .
- Carboxylic Acid vs. Ester : Carboxylic acid improves aqueous solubility and metal-binding capacity, whereas esters are prodrug forms for enhanced membrane permeability .
- Chloro Group : Electron-withdrawing effect stabilizes the pyrimidine core and may enhance binding affinity to hydrophobic enzyme pockets .
Research Findings from Analogous Compounds
Antibacterial Activity : Thiazolo-pyrimidine derivatives (e.g., ) inhibit YycG′, a histidine kinase critical for bacterial cell wall biosynthesis, with IC₅₀ values in the low micromolar range . The presence of a 4-fluoro-phenyl group in these analogs enhances target specificity.
Kinase Inhibition: Thieno-pyrimidines () modified with sulfonyl-piperazine groups show nanomolar potency against PI3K/mTOR pathways, attributed to the sulfonyl group’s interaction with catalytic lysine residues .
Medicinal Chemistry Applications : The indole-substituted pyrido-pyrimidine () is marketed for drug development, likely targeting oncogenic kinases due to structural resemblance to FDA-approved kinase inhibitors .
Biological Activity
8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid (CAS Number: 1220113-77-8) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 358.75 g/mol. The structure features a pyrido[3,2-d]pyrimidine core with chloro and imidazole substituents, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrido[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 8-Chloro... | Staphylococcus aureus | 24 |
| 8-Chloro... | Escherichia coli | 22 |
| 8-Chloro... | Pseudomonas aeruginosa | 21 |
These results indicate that the compound possesses promising antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through various in vivo studies. It was found to significantly reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Percentage |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 68% |
These findings suggest that this compound may be beneficial in treating conditions related to cholinergic dysfunction and urinary tract infections.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Agents evaluated the efficacy of various pyrido[3,2-d]pyrimidine derivatives against resistant bacterial strains. The study highlighted that modifications at the imidazole position significantly enhanced antibacterial activity.
- Anti-inflammatory Mechanism Research : An investigation into the anti-inflammatory mechanisms revealed that the compound reduces levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in managing chronic inflammatory diseases.
Q & A
Q. What are the recommended synthetic strategies for preparing 8-chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid?
- Methodological Answer : The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves multi-step reactions, including:
- Heterocyclic core formation : Use palladium- or nickel-catalyzed cross-coupling reactions to introduce substituents like imidazole and morpholine. For example, demonstrates how catalyst selection (Raney Ni over Pd/C) avoids dehalogenation during hydrogenation, critical for preserving the chloro substituent .
- Carboxylic acid functionalization : Post-synthetic oxidation of methyl or ester groups using KMnO₄ or LiOH under controlled conditions .
- Key optimization parameters : Solvent choice (ethanol/water mixtures), reaction time (4–10 hours), and base strength (NaOH over Na₂CO₃) to maximize yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffers .
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .
- NMR : Assign peaks for aromatic protons (δ 7.5–9.0 ppm for pyrido-pyrimidine), morpholine protons (δ 3.5–4.0 ppm), and carboxylic acid protons (δ 12–13 ppm) .
Q. What solubility properties should be considered for in vitro assays?
- Methodological Answer :
- Polar solvents : DMSO (for stock solutions) and aqueous buffers (pH 7.4 PBS) adjusted with NaOH to deprotonate the carboxylic acid group .
- Solubility testing : Use dynamic light scattering (DLS) to detect aggregation in aqueous media. Pre-filter solutions through 0.22 µm membranes .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize substituents (e.g., morpholine for solubility, imidazole for H-bonding) based on binding energy scores .
- Quantum chemical calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity for further functionalization .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
Q. What experimental design principles resolve contradictions in reaction yield data during scale-up?
- Methodological Answer :
- Factorial design : Apply Taguchi or Box-Behnken methods to identify critical variables (e.g., temperature, catalyst loading). For example, highlights how solvent polarity and catalyst type (Pd/C vs. Raney Ni) drastically alter yields .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., hydrodechlorination byproducts) and adjust conditions to suppress side reactions .
- DoE (Design of Experiments) : Optimize parameters like reaction time (6–12 hours) and stoichiometry using response surface methodology .
Q. How can researchers investigate the compound’s mechanism of action in cellular assays?
- Methodological Answer :
- Kinase profiling : Use TR-FRET assays to screen against panels like KinomeScan. Compare IC₅₀ values with known inhibitors (e.g., imatinib for Abl kinases) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify downstream targets (e.g., MAPK/ERK pathways) .
- Resistance studies : Generate mutant cell lines via CRISPR-Cas9 to pinpoint binding-site mutations causing reduced efficacy .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo studies?
- Methodological Answer :
- PK/PD modeling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain reduced in vivo efficacy .
- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites. For example, morpholine oxidation or carboxylic acid glucuronidation may reduce bioavailability .
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs via scintillation counting .
Q. What strategies reconcile conflicting computational predictions and experimental reactivity data?
- Methodological Answer :
- Revisiting DFT parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model transition states for reactions like Suzuki-Miyaura couplings .
- Experimental validation : Synthesize predicted intermediates (e.g., boronic esters) and characterize via X-ray crystallography to confirm regiochemistry .
Methodological Optimization
Q. What advanced separation techniques improve purification of this hydrophobic compound?
- Methodological Answer :
- Flash chromatography : Use gradient elution (hexane/ethyl acetate to DCM/methanol) on silica gel columns .
- Prep-HPLC : Employ C18 columns with trifluoroacetic acid (0.1% TFA) as an ion-pairing agent to enhance resolution .
- Membrane filtration : Tangential flow filtration (TFF) to concentrate and remove low-MW impurities .
Q. How can researchers leverage high-throughput screening (HTS) for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Library design : Synthesize analogs with variations at the 2-imidazolyl and 6-carboxylic acid positions using parallel synthesis .
- Automated assays : Use 384-well plates and robotic liquid handlers to test inhibition against kinases (e.g., EGFR, Src) .
- Data analysis : Apply machine learning (e.g., random forest models) to predict activity cliffs and guide iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
